2-(4-{4-ETHYLBICYCLO[2.2.2]OCTAN-1-YL}PHENYL)-5-PENTYLPYRIDINE
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Overview
Description
2-(4-{4-ETHYLBICYCLO[222]OCTAN-1-YL}PHENYL)-5-PENTYLPYRIDINE is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-ETHYLBICYCLO[2.2.2]OCTAN-1-YL}PHENYL)-5-PENTYLPYRIDINE typically involves a multi-step process. The initial step often includes the formation of the bicyclo[2.2.2]octane core, which can be achieved through enantioselective synthesis under metal-free conditions The reaction conditions usually require mild temperatures and the use of organic bases to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-{4-ETHYLBICYCLO[2.2.2]OCTAN-1-YL}PHENYL)-5-PENTYLPYRIDINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2-(4-{4-ETHYLBICYCLO[2.2.2]OCTAN-1-YL}PHENYL)-5-PENTYLPYRIDINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(4-{4-ETHYLBICYCLO[2.2.2]OCTAN-1-YL}PHENYL)-5-PENTYLPYRIDINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylate: This compound shares the bicyclic core structure and is used in similar applications.
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: Another bicyclic compound with applications in flavors and fragrances.
Uniqueness
What sets 2-(4-{4-ETHYLBICYCLO[2.2.2]OCTAN-1-YL}PHENYL)-5-PENTYLPYRIDINE apart is its combination of the bicyclic core with the phenyl and pyridine rings, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H35N |
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Molecular Weight |
361.6g/mol |
IUPAC Name |
2-[4-(4-ethyl-1-bicyclo[2.2.2]octanyl)phenyl]-5-pentylpyridine |
InChI |
InChI=1S/C26H35N/c1-3-5-6-7-21-8-13-24(27-20-21)22-9-11-23(12-10-22)26-17-14-25(4-2,15-18-26)16-19-26/h8-13,20H,3-7,14-19H2,1-2H3 |
InChI Key |
HOKBINGJGYPYGY-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C34CCC(CC3)(CC4)CC |
Canonical SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C34CCC(CC3)(CC4)CC |
Origin of Product |
United States |
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